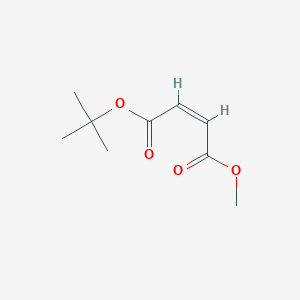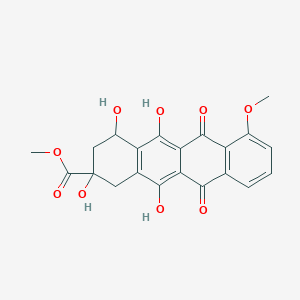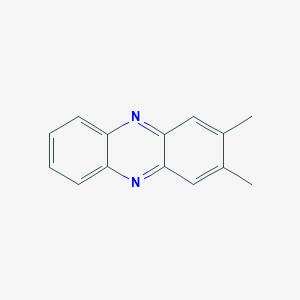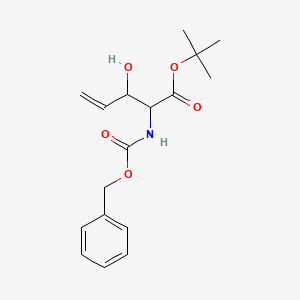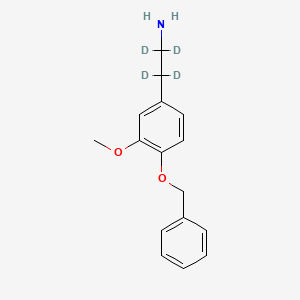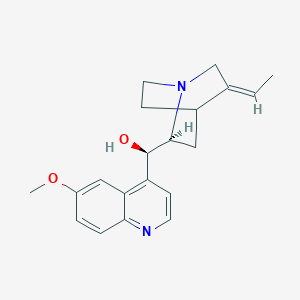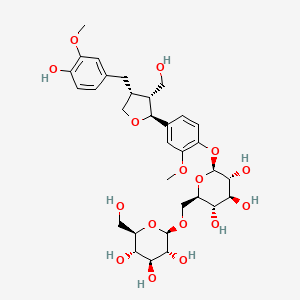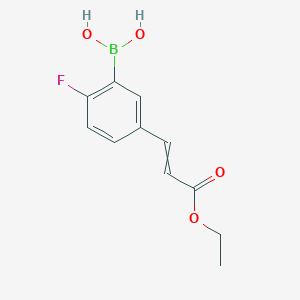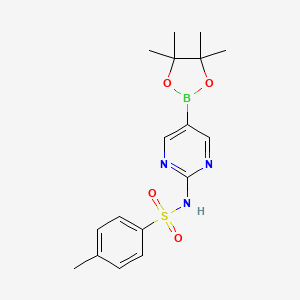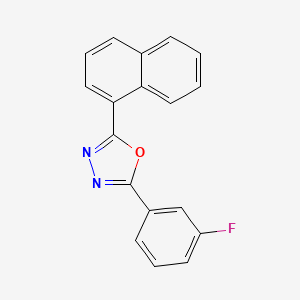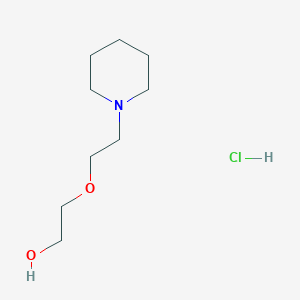![molecular formula C11H14FNO B13413264 Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a fluorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves several steps. One common method includes the reaction of cyclopropanamine with 3-fluorophenoxy methyl chloride under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorophenoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- can be compared with other similar compounds, such as:
Cyclopropanamine, 1-[(3-chlorophenoxy)methyl]-N-methyl-: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
Cyclopropanamine, 1-[(3-bromophenoxy)methyl]-N-methyl-:
Cyclopropanamine, 1-[(3-iodophenoxy)methyl]-N-methyl-:
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-[(3-fluorophenoxy)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-13-11(5-6-11)8-14-10-4-2-3-9(12)7-10/h2-4,7,13H,5-6,8H2,1H3 |
InChI Key |
KNBVNLSEFASTRT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


